molecular formula C18H12N5NaO8S B12700423 Sodium 3-((2,4-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)-4-hydroxybenzenesulphonate CAS No. 93939-97-0

Sodium 3-((2,4-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)-4-hydroxybenzenesulphonate

Cat. No.: B12700423
CAS No.: 93939-97-0
M. Wt: 481.4 g/mol
InChI Key: PFGJPUCSTAEOOR-GHIVDBPDSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3-((2,4-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)-4-hydroxybenzenesulphonate is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is widely used in various industries, including textiles, food, and cosmetics, due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-((2,4-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)-4-hydroxybenzenesulphonate typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 4-nitroaniline. This involves treating 4-nitroaniline with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2,4-dihydroxybenzenesulfonic acid under alkaline conditions to form the azo dye. The reaction is typically carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.

    Neutralization: The final step involves neutralizing the reaction mixture with sodium hydroxide to obtain the sodium salt of the dye.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-((2,4-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)-4-hydroxybenzenesulphonate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds and the formation of various aromatic compounds.

    Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.

    Substitution: The hydroxyl and sulfonate groups on the aromatic rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium dithionite or zinc dust in acidic medium.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Aromatic carboxylic acids and nitro compounds.

    Reduction: Aromatic amines.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

Sodium 3-((2,4-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)-4-hydroxybenzenesulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy to highlight cellular structures.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the textile industry for dyeing fabrics, in the food industry as a colorant, and in cosmetics for its vibrant color properties.

Mechanism of Action

The mechanism of action of Sodium 3-((2,4-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)-4-hydroxybenzenesulphonate primarily involves its interaction with light. The azo groups in the compound absorb light in the visible spectrum, leading to electronic transitions that give the compound its characteristic color. In biological systems, the compound can interact with proteins and nucleic acids, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-((2,4-dihydroxy-5-((4-nitrophenyl)azo)phenyl)azo)-2-hydroxybenzenesulphonate
  • Sodium 3-((2,4-dihydroxy-5-((4-nitrophenyl)azo)phenyl)azo)-5-hydroxybenzenesulphonate

Uniqueness

Sodium 3-((2,4-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)-4-hydroxybenzenesulphonate is unique due to its specific arrangement of hydroxyl and sulfonate groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions with light and other molecules, making it particularly valuable in applications requiring precise color properties and stability.

Properties

CAS No.

93939-97-0

Molecular Formula

C18H12N5NaO8S

Molecular Weight

481.4 g/mol

IUPAC Name

sodium;4-hydroxy-3-[(2E)-2-[(5Z)-5-[(4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate

InChI

InChI=1S/C18H13N5O8S.Na/c24-15-7-5-12(32(29,30)31)9-14(15)21-20-13-6-8-16(25)17(18(13)26)22-19-10-1-3-11(4-2-10)23(27)28;/h1-9,19,21,24H,(H,29,30,31);/q;+1/p-1/b20-13+,22-17-;

InChI Key

PFGJPUCSTAEOOR-GHIVDBPDSA-M

Isomeric SMILES

C1=CC(=CC=C1N/N=C\2/C(=O)C=C/C(=N\NC3=C(C=CC(=C3)S(=O)(=O)[O-])O)/C2=O)[N+](=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC=C1NN=C2C(=O)C=CC(=NNC3=C(C=CC(=C3)S(=O)(=O)[O-])O)C2=O)[N+](=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.